molecular formula C15H20N6O6 B15194663 (5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 755752-68-2

(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B15194663
CAS No.: 755752-68-2
M. Wt: 380.36 g/mol
InChI Key: PLOZUAJAMRXOHT-BZTNIEFMSA-N
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Description

The compound (5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a tetrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the hydroxyethyl group, and the attachment of the tetrazole ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to produce the compound at a scale suitable for its intended applications while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include ketones, secondary alcohols, and substituted tetrazole derivatives. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis, leading to antimicrobial effects, or interfere with cancer cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid: is unique due to its complex bicyclic structure and the presence of a tetrazole ring, which imparts specific chemical and biological properties not found in simpler compounds like 2-hydroxy-2-methylpropiophenone or allylamine.

Properties

CAS No.

755752-68-2

Molecular Formula

C15H20N6O6

Molecular Weight

380.36 g/mol

IUPAC Name

(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H20N6O6/c1-7(22)9-12(24)21-10(14(25)26)11(27-13(9)21)15(2,3)5-16-8(23)4-20-6-17-18-19-20/h6-7,9,13,22H,4-5H2,1-3H3,(H,16,23)(H,25,26)/t7-,9+,13-/m1/s1

InChI Key

PLOZUAJAMRXOHT-BZTNIEFMSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(O2)C(C)(C)CNC(=O)CN3C=NN=N3)C(=O)O)O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(O2)C(C)(C)CNC(=O)CN3C=NN=N3)C(=O)O)O

Origin of Product

United States

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